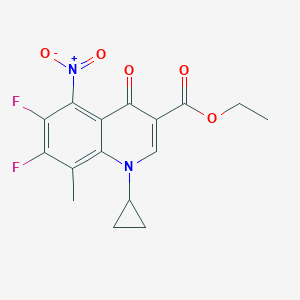

Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Vue d'ensemble

Description

Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C16H14F2N2O5 and its molecular weight is 352.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 167888-36-0) is a synthetic compound belonging to the class of quinoline derivatives. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 352.29 g/mol

- Chemical Structure : The compound contains a cyclopropyl group and difluoromethyl substituents, contributing to its unique pharmacological profile.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through various mechanisms:

- Inhibition of Cell Proliferation : The compound effectively reduces cell viability in several cancer types, including breast and lung cancers.

- Induction of Apoptosis : Mechanistic studies reveal that it activates caspase pathways leading to programmed cell death.

Case Study Example

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxoquinoline on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry assays confirmed increased apoptosis rates correlating with increased concentrations of the compound .

The biological activity is attributed to several mechanisms:

- Topoisomerase Inhibition : The compound is believed to interfere with DNA topoisomerases, enzymes critical for DNA replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways in cancer cells.

Safety and Toxicity

While the antimicrobial and anticancer activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic concentrations, ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitroquinoline exhibits low cytotoxicity towards normal human cells . However, further comprehensive toxicological evaluations are necessary to establish safety profiles before clinical application.

Applications De Recherche Scientifique

Structure

The compound features a unique structure that includes:

- A cyclopropyl group

- Difluoro and nitro substituents

- A quinoline backbone

This structural complexity contributes to its biological activity and pharmacological properties.

Antibacterial Activity

Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been investigated for its antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study: Synthesis and Evaluation

A study synthesized this compound and evaluated its antibacterial efficacy in vitro. The results demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting potential as a new therapeutic agent .

Antimicrobial Resistance Research

With the rise of antimicrobial resistance (AMR), compounds like this compound are crucial in developing new treatments. Research has focused on how modifications in the quinoline structure can enhance activity against resistant bacteria.

Findings

Studies have shown that introducing fluorine atoms at specific positions can increase the potency of quinolines against resistant strains .

Drug Development

The compound serves as a lead structure for developing new antibacterial agents. Its derivatives are being explored for enhanced efficacy and reduced toxicity.

Example of Derivative Studies

Research into derivatives of this compound has led to the identification of several analogs with improved pharmacokinetic properties and lower side effects compared to traditional antibiotics .

Table 1: Comparison of Antibacterial Activity

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Ethyl 1-cyclopropyl-6,7-difluoro... | 16 | Staphylococcus aureus |

| Ethyl 1-cyclopropyl... (Derivative) | 8 | Escherichia coli |

| Standard Antibiotic (Ciprofloxacin) | 32 | Staphylococcus aureus |

Table 2: Structural Modifications and Their Effects

Analyse Des Réactions Chimiques

Cyclocondensation with Cyclopropylamine

A critical step in its synthesis involves cyclocondensation using cyclopropylamine under basic conditions . This reaction constructs the quinoline core through nucleophilic substitution and ring closure.

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 2-(3-chloro-2,4,5-trifluoro-6-nitro-benzoyl)-3-ethoxyacrylate |

| Reagents | Cyclopropylamine (5.0 g, 88 mmol), potassium t-butoxide (9.4 g, 84 mmol) |

| Solvent | t-Butanol (200 ml) |

| Temperature | 45°C (3 hours), then 60°C (5 hours) |

| Product | 5-Nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate ethyl ester |

| Yield | 21.7 g (crude) after filtration and washing |

This step is followed by hydrogenation to reduce the nitro group to an amine .

Hydrolysis of the Ethyl Ester

The ester group undergoes hydrolysis under acidic conditions to form the corresponding carboxylic acid derivative .

| Parameter | Details |

|---|---|

| Reactants | Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (1500 g) |

| Reagents | Sulfuric acid (53 g), sodium acetate solution (2204 g, 4% w/w) |

| Solvent | Acetic acid (4500 g), water (128.4 g) |

| Temperature | Reflux (4 hours), then cooling to 20°C |

| pH Adjustment | Dropwise addition of sodium acetate to pH 3–4 |

| Product | 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| Isolation | Filtered solid after cooling |

This hydrolysis is critical for generating biologically active metabolites or intermediates for further functionalization .

Nitro Group Reduction

The nitro group at position 5 is reduced catalytically to an amine, enabling downstream derivatization .

| Parameter | Details |

|---|---|

| Starting Material | 5-Nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate ethyl ester |

| Catalyst | Hydrogen gas with palladium or Raney nickel |

| Solvent | Ethanol or acetic acid |

| Temperature | 25–50°C (reaction time varies) |

| Product | 5-Amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate ethyl ester |

| Application | Intermediate for synthesizing fluoroquinolone antibiotics |

Functionalization via Acetylation

The amine product from nitro reduction is acetylated to enhance stability or modify activity .

| Parameter | Details |

|---|---|

| Reactants | 5-Amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate ethyl ester |

| Reagents | Acetic anhydride (2.8 equivalents), triethylorthoformate (2.5 equivalents) |

| Temperature | 150°C (2 hours) |

| Product | 5-Acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate ethyl ester |

| Purification | Column chromatography (silica gel, chloroform/hexane/isopropanol) |

Ring Closure via Alkaline Conditions

Potassium t-butoxide induces cyclization to form the quinoline ring system :

textEthyl 2-(3-chloro-2,4,5-trifluoro-6-nitro-benzoyl)-3-ethoxyacrylate + Cyclopropylamine → Intermediate + KOtBu → Quinoline core

Key Reaction Trends

-

Fluorine Stability : The difluoro and trifluoro substituents remain inert under most conditions, directing reactivity to the nitro and ester groups .

-

Nitro Group Reactivity : Acts as both an electron-withdrawing group and a site for reduction or displacement .

-

Ester Hydrolysis : Facilitates conversion to carboxylic acids, enhancing water solubility for pharmacological applications .

These reactions highlight the compound’s versatility as a scaffold for developing antimicrobial agents and studying structure-activity relationships in quinolones.

Propriétés

IUPAC Name |

ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O5/c1-3-25-16(22)9-6-19(8-4-5-8)13-7(2)11(17)12(18)14(20(23)24)10(13)15(9)21/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAWRQGOTUZZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)[N+](=O)[O-])F)F)C)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444194 | |

| Record name | Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167888-36-0 | |

| Record name | Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.